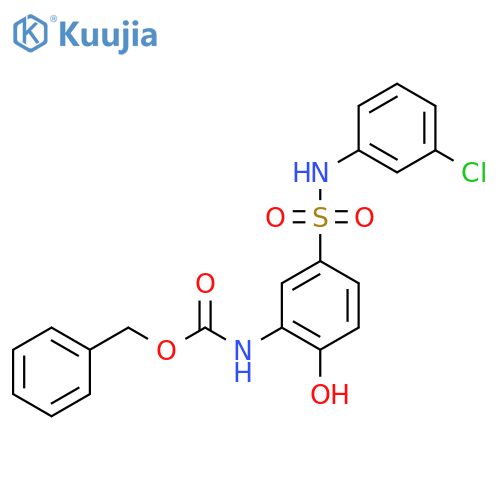

Cas no 2680666-99-1 (benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate)

benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate

- 2680666-99-1

- EN300-28304197

- benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate

-

- インチ: 1S/C20H17ClN2O5S/c21-15-7-4-8-16(11-15)23-29(26,27)17-9-10-19(24)18(12-17)22-20(25)28-13-14-5-2-1-3-6-14/h1-12,23-24H,13H2,(H,22,25)

- InChIKey: NYZPNHYKHVPUAR-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)NS(C1C=CC(=C(C=1)NC(=O)OCC1C=CC=CC=1)O)(=O)=O

計算された属性

- せいみつぶんしりょう: 432.0546705g/mol

- どういたいしつりょう: 432.0546705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 635

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 113Ų

benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28304197-0.25g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28304197-5.0g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28304197-0.05g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28304197-0.5g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28304197-0.1g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28304197-5g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28304197-2.5g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28304197-10.0g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28304197-1.0g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28304197-10g |

benzyl N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}carbamate |

2680666-99-1 | 10g |

$5221.0 | 2023-09-07 |

benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate 関連文献

-

1. Book reviews

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamateに関する追加情報

Benzyl N-{5-(3-Chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate: A Comprehensive Overview

The compound benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate, identified by the CAS number 2680666-99-1, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development, material science, and advanced chemical synthesis.

The molecular structure of benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate is characterized by a sulfamoyl group attached to a hydroxyphenyl ring, which is further connected to a benzyl carbamate moiety. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, making it versatile for interactions with biological systems and other chemical entities. The presence of the 3-chlorophenyl group introduces additional electronic effects, enhancing the compound's reactivity and selectivity in various chemical reactions.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of anti-tumor and anti-inflammatory drug discovery. The sulfamoyl group is known to exhibit significant bioactivity, and its integration into this compound has shown promise in modulating key cellular pathways associated with diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate has been investigated for its potential in material science. Its unique structural properties make it a candidate for use in the development of advanced polymers, coatings, and sensors. The hydroxyphenyl group provides sites for hydrogen bonding, which can enhance the mechanical properties of materials derived from this compound.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have optimized reaction conditions to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times, and minimizing side reactions.

From an environmental perspective, the ecological impact of benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate has been a subject of recent research. Studies have focused on its biodegradability and toxicity profiles to ensure that its use does not pose significant risks to ecosystems. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully understand its environmental fate.

In conclusion, benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate, CAS number 2680666-99-1, represents a valuable addition to the arsenal of compounds available for advanced chemical research and development. Its unique structure, coupled with promising bioactivity and material properties, positions it as a key player in future innovations across multiple disciplines.

2680666-99-1 (benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate) 関連製品

- 79996-85-3(4-Hydroxymethyl-2-naphthoic acid)

- 428476-80-6(3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde)

- 2503155-89-1(rac-methyl (1R,8S,9S,10S)-10-aminobicyclo6.2.0decane-9-carboxylate)

- 1805321-71-4(5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid)

- 872857-61-9(1-(2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxamide)

- 1694784-99-0(3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione)

- 2247105-46-8(3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid)

- 882357-92-8(2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H,5H,6H-pyrano3,2-cpyridine-3-carbonitrile)

- 54640-82-3(2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile)

- 1496889-16-7(2-ethoxy-2,4-dimethylpentan-1-amine)